molecular formula C13H12N2OS B2701648 (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-08-4

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No. B2701648
CAS RN: 865181-08-4
M. Wt: 244.31
InChI Key: SOOCUOKBLTVIFD-YPKPFQOOSA-N
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Description

“(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a compound that is related to a class of compounds known as benzo[d]thiazole carboxamide derivatives . These compounds have been studied for their potential as antimycobacterial agents .


Synthesis Analysis

The synthesis of similar compounds involves the design and in silico ADMET prediction, followed by the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

While specific structural data for “(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is not available, similar compounds have been analyzed using spectroscopic (FTIR, 1H-NMR, 13C-NMR) and single-crystal assays . XRD analysis has confirmed the structure of these synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using experimental and theoretical methods, revealing the relationship between their molecular structure and photophysical and electrochemical properties .

Scientific Research Applications

Potential Inhibitors of NIMA Related Kinase

The compound has been studied for its potential as an inhibitor of NIMA related kinase . This could have significant implications in the field of cancer research, as NIMA related kinases play a crucial role in cell cycle regulation.

Organic Light Emitting Diodes (OLEDs)

The compound has been used as a luminescent material in Organic Light Emitting Diodes (OLEDs) . Due to the Excited State Intramolecular Proton Transfer (ESIPT) properties of the compound, it exhibits green emission in solution and solid films. After coordination with boron difluoride compounds, a significant blue shift and enhanced emission were observed.

Thermal and Electrochemical Stability

The compound has been characterized by NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis, demonstrating good thermal and electrochemical stability . This makes it suitable for use in various applications that require stable compounds.

Anti-Hyperglycemic Effects

Some derivatives of the compound have shown good anti-hyperglycemic effects . This suggests potential applications in the treatment of diabetes.

Mechanism of Action

While the specific mechanism of action for “(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is not available, similar compounds have shown potent interactions with various proteins, suggesting their potential as therapeutic agents .

properties

IUPAC Name

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-3-9-15-10-7-5-6-8-11(10)17-13(15)14-12(16)4-2/h1,5-8H,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOCUOKBLTVIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC=CC=C2S1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

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